molecular formula C14H12O2S B1597818 4'-Methylsulfanyl-biphenyl-4-carboxylic acid CAS No. 728918-90-9

4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Cat. No. B1597818
CAS RN: 728918-90-9
M. Wt: 244.31 g/mol
InChI Key: BXTOMBLVPMYFNH-UHFFFAOYSA-N
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Description

4’-Methylsulfanyl-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It belongs to the class of biphenyl carboxylic acids and contains a methylsulfanyl (–SCH3) group attached to the biphenyl ring.

Scientific Research Applications

Synthesis and Pharmacological Potential

4'-Methylsulfanyl-biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their pharmacological potential. For example, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have shown significant analgesic and anti-inflammatory activities. These compounds, characterized by various spectroscopic techniques, could serve as lead molecules for novel classes of analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Metal-Organic Frameworks (MOFs) and Antimicrobial Activity

This compound has also been used in the synthesis of organic ligands for metal-organic frameworks (MOFs). A specific study reported synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a valuable ligand for MOFs. However, the antimicrobial activity of the synthesized compounds and intermediates against common pathogens like Escherichia coli and Staphylococcus aureus was not observed (Ardeleanu et al., 2018).

Photopolymerization

The compound has been used in studies on photoinduced free-radical polymerizations. In conjunction with 4-carboxybenzophenone as a sensitizer, sulfur-containing carboxylic acids like 4-(methylthio)benzoic acid were investigated for their role in photopolymerizations. These studies have provided insights into the mechanism of radical formation and the rates of polymerization in different systems (Wrzyszczyński et al., 2000).

Chemical Synthesis and Structural Analysis

Several studies have explored the synthesis of compounds involving 4'-Methylsulfanyl-biphenyl-4-carboxylic acid or its derivatives, providing insights into chemical structures and potential applications. This includes research on the synthesis of substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls, which are important for various chemical and pharmaceutical applications (Byron, Gray, & Wilson, 1966).

properties

IUPAC Name

4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTOMBLVPMYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375008
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylsulfanyl-biphenyl-4-carboxylic acid

CAS RN

728918-90-9
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-90-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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